molecular formula C11H19NO6S B14187569 N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine CAS No. 918822-94-3

N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine

Cat. No.: B14187569
CAS No.: 918822-94-3
M. Wt: 293.34 g/mol
InChI Key: BSGNZZJCTDCBDO-VIFPVBQESA-N
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Description

N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine is a chemical compound that belongs to the class of organic compounds known as leucine and derivatives. It is characterized by the presence of a leucine moiety modified with an ethenesulfonyl group and an ethoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine typically involves the reaction of L-leucine with ethenesulfonyl chloride and ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethylsulfonyl derivatives .

Scientific Research Applications

N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(Ethanesulfonyl)ethoxy]carbonyl}-L-leucine
  • N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-leucine
  • N-{[2-(Propanesulfonyl)ethoxy]carbonyl}-L-leucine

Uniqueness

N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

918822-94-3

Molecular Formula

C11H19NO6S

Molecular Weight

293.34 g/mol

IUPAC Name

(2S)-2-(2-ethenylsulfonylethoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C11H19NO6S/c1-4-19(16,17)6-5-18-11(15)12-9(10(13)14)7-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,12,15)(H,13,14)/t9-/m0/s1

InChI Key

BSGNZZJCTDCBDO-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C=C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCCS(=O)(=O)C=C

Origin of Product

United States

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